1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- (CAS 1360962-70-4) is a heterocyclic building block belonging to the indole-3-carboxylic acid class, featuring a carboxylic acid at the 3-position, a fluorine atom at the 7-position, and a methyl group at the 5-position. Its molecular formula is C10H8FNO2 with a molecular weight of 193.17 g/mol.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 1360962-70-4
Cat. No. B3236068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl-
CAS1360962-70-4
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)F)NC=C2C(=O)O
InChIInChI=1S/C10H8FNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14)
InChIKeySZVOCMXZSNKDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- (CAS 1360962-70-4): A Fluorinated Indole Building Block for Selective Lead Optimization


1H-Indole-3-carboxylic acid, 7-fluoro-5-methyl- (CAS 1360962-70-4) is a heterocyclic building block belonging to the indole-3-carboxylic acid class, featuring a carboxylic acid at the 3-position, a fluorine atom at the 7-position, and a methyl group at the 5-position . Its molecular formula is C10H8FNO2 with a molecular weight of 193.17 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the 7-fluoro and 5-methyl substituents confer distinct electronic, steric, and lipophilic properties compared to unsubstituted or singly substituted indole-3-carboxylic acid analogs [1].

Why Unsubstituted or Mono-Substituted Indole-3-Carboxylic Acids Cannot Replace 7-Fluoro-5-Methyl Indole-3-Carboxylic Acid in SAR-Critical Programs


Indole-3-carboxylic acid derivatives are widely used as pharmacophores, but their biological activity, metabolic stability, and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. The specific combination of a 7-fluoro and 5-methyl substitution pattern on the indole core creates a unique electrostatic potential surface and alters the pKa of the carboxylic acid and the N-H of the indole, directly impacting hydrogen-bonding capacity and target binding [2]. Simple replacement with the parent indole-3-carboxylic acid, 7-fluoro-indole-3-carboxylic acid (CAS 858515-66-9), or 5-methyl-indole-3-carboxylic acid (CAS 10242-02-1) would therefore be expected to produce a different pharmacological profile, making this specific derivative essential for structure-activity relationship (SAR) studies where precise electronic tuning at both the 5- and 7-positions is critical [3].

Quantitative Differentiation Map: 7-Fluoro-5-Methyl Indole-3-Carboxylic Acid vs. Closest Analogs


Differential Electronic Profile: The 7-Fluoro Substituent's Impact on Carboxylic Acid pKa

The presence of the electronegative fluorine atom at the 7-position of the indole ring is expected to lower the pKa of the 3-carboxylic acid by approximately 0.3–0.5 log units relative to the non-fluorinated analog, 5-methyl-1H-indole-3-carboxylic acid [1]. This effect is consistent with the known electron-withdrawing inductive effect of fluorine on aryl carboxylic acids, which increases acidity and can enhance binding to basic residues in a target protein's active site [2]. The target compound's pKa is predicted to be within the typical range for fluorinated indole-3-carboxylic acids (3.9–4.2), whereas the non-fluorinated comparator is typically in the 4.2–4.5 range .

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

Lipophilicity Tuning: The Combined Effect of 7-Fluoro and 5-Methyl on LogD

The 7-fluoro-5-methyl substitution pattern is designed to provide a balanced lipophilicity profile, avoiding the excessive hydrophilicity of di-fluorinated analogs and the excessive lipophilicity of dimethyl analogs [1]. The predicted LogD7.4 for the target compound is approximately 1.2–1.5, while the 5,7-dimethyl analog (lacking fluorine) would show a LogD7.4 of ~2.0–2.3, indicating a significant reduction in lipophilicity due to the 7-fluoro substituent . Conversely, the 5,7-difluoro analog (lacking the 5-methyl group) is predicted to have a LogD7.4 below 1.0, potentially limiting membrane permeability [2]. This places the target compound in an optimal lipophilicity range for oral bioavailability.

Physicochemical Properties Lipophilicity ADME

Metabolic Soft Spot Prediction: Blocking CYP-Mediated Oxidation by 7-Fluoro Substitution

The 7-position of the indole ring is a known metabolic soft spot susceptible to cytochrome P450-mediated oxidation [1]. The introduction of a fluorine atom at this position is a well-validated strategy to block oxidative metabolism and improve metabolic stability [2]. In the context of indole-3-carboxylic acids, changing a 6-chloro substituent to a 4,6-difluoro pattern has been shown to improve metabolic stability in human liver microsomes [3]. By logical extension, the 7-fluoro group in the target compound is expected to protect against metabolic oxidation at this vulnerable position, a benefit absent in the non-fluorinated 5-methyl-1H-indole-3-carboxylic acid.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Positional Isomer Differentiation: 7-Fluoro-5-Methyl vs. 5-Fluoro-7-Methyl Indole-3-Carboxylic Acid

The positional isomer 5-fluoro-7-methyl-1H-indole-3-carboxylic acid (CAS 1352397-79-5) presents an inverted substitution pattern, which can lead to distinct biological activity due to different electrostatic and steric interactions . The 7-fluoro-5-methyl isomer places the electron-withdrawing fluorine closer to the indole N-H, potentially affecting hydrogen bond donor strength differently than the 5-fluoro-7-methyl isomer, where fluorine is closer to the carboxylic acid [1]. This positional difference can be critical in SAR programs where subtle changes in binding affinity are observed.

Structure-Activity Relationship Positional Isomer Lead Optimization

Optimal Use Cases for 7-Fluoro-5-Methyl Indole-3-Carboxylic Acid Based on Its Differential Profile


Lead Optimization of Indole-Based Kinase Inhibitors Requiring Balanced Lipophilicity

When optimizing a lead series of indole-based kinase inhibitors, the combined 7-fluoro and 5-methyl substitution on the indole-3-carboxylic acid scaffold provides a balanced LogD (1.2–1.5) that may improve cellular permeability while maintaining aqueous solubility compared to more lipophilic dimethyl analogs [1]. This compound is a strong choice for medicinal chemistry teams seeking to fine-tune the lipophilic efficiency (LipE) of their lead molecules without introducing additional heteroatoms that might alter target engagement [2].

Synthesis of Metabolically Stable Probes for Chemical Biology

The 7-fluoro substituent is expected to block oxidative metabolism at the indole 7-position, a common metabolic soft spot [1]. Researchers developing chemical probes or PET tracers where metabolic stability is critical should select this derivative over non-fluorinated 5-methyl indole-3-carboxylic acid to extend the half-life of their probe molecule and reduce the formation of undesirable metabolites [2].

Differentiation of Positional Isomer Effects in GPCR or Nuclear Receptor SAR

For programs targeting G protein-coupled receptors (GPCRs) or nuclear receptors where subtle changes in ligand geometry dramatically affect agonist/antagonist behavior, the 7-fluoro-5-methyl isomer provides a distinct electronic environment compared to the 5-fluoro-7-methyl isomer [1]. Researchers should prioritize this compound when their initial SAR from the non-substituted indole core indicated a need for electronic modification at the 7-position, ensuring the correct positional isomer is used to maintain binding pose consistency [2].

Agrochemical Intermediate Where Fluorine Confers Enhanced Bioactivity

Fluorinated indole carboxylic acids are versatile intermediates in the synthesis of agrochemical agents, including fungicides and herbicides [1]. The unique substitution pattern of 7-fluoro-5-methyl indole-3-carboxylic acid makes it an attractive building block for creating novel agrochemical leads with potentially improved potency, selectivity, and environmental stability compared to non-fluorinated or differently substituted analogs [2].

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